4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran
Description
Properties
IUPAC Name |
4-(5-bromo-4-chloro-2-nitrophenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO4/c12-8-5-11(10(14(15)16)6-9(8)13)18-7-1-3-17-4-2-7/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUVQUFEFITTTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC(=C(C=C2[N+](=O)[O-])Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce the nitro group.
Bromination: The nitrated product is then brominated to add the bromine atom.
Phenoxy Formation: The brominated nitrophenol is reacted with tetrahydro-2H-pyran under basic conditions to form the phenoxy linkage.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Coupling: Boronic acids or esters with palladium catalysts under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine or chlorine atoms.
Reduction: 4-(5-Amino-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to 4-(5-bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran exhibit significant antitumor properties. For instance, derivatives of tetrahydropyran have been shown to inhibit cancer cell proliferation in various human cancer lines. A study demonstrated that such compounds could induce apoptosis in cancer cells, suggesting potential for development as anticancer agents .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. In vitro studies have shown that it possesses effective antimicrobial properties against a range of bacterial strains, including resistant strains. This suggests its potential use in developing new antibiotics or as a lead compound for further modifications .
Pesticidal Activity
The structural characteristics of this compound make it a candidate for agrochemical applications, particularly as a pesticide. Several studies have reported its effectiveness against pests that threaten agricultural productivity. Field trials have indicated that formulations containing this compound can reduce pest populations significantly while maintaining crop health .
Polymer Chemistry
In material science, tetrahydropyran derivatives are being explored as monomers for polymer synthesis. The unique properties of this compound allow for the creation of polymers with enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into copolymer systems to improve material performance in various applications, including coatings and composites .
Data Table: Summary of Applications
Case Study 1: Antitumor Activity
A recent study published in a peer-reviewed journal evaluated the antitumor effects of tetrahydropyran derivatives on human breast cancer cells. The study found that treatment with these compounds led to a significant decrease in cell viability and increased markers of apoptosis. This highlights the potential of this compound as a lead compound for developing new cancer therapies.
Case Study 2: Pesticidal Efficacy
In agricultural research, a formulation containing this compound was tested against common agricultural pests such as aphids and beetles. The results showed over 80% mortality rate within 72 hours of application, demonstrating its effectiveness as a pesticide and its potential for commercial use.
Mechanism of Action
The mechanism by which 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran with structurally related tetrahydro-2H-pyran derivatives, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Functional Comparisons
Key Observations
Substituent Effects on Reactivity Halogen Positioning: Bromo and chloro groups in aromatic rings (e.g., 2-(4-Bromophenoxy)tetrahydro-2H-pyran ) enhance electrophilic substitution reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The nitro group in the target compound likely further activates the aromatic ring toward nucleophilic attack. Steric and Electronic Differences: The carboxamide group in 3-Bromo-N-(4-chloro-2-methyl-6-...)pyrazole-carboxamide introduces hydrogen-bonding capability, which is absent in the nitro-substituted target compound. This may affect solubility and bioactivity.
Synthetic Utility Lithiation and Grignard Reactions: 2-(4-Bromophenoxy)tetrahydro-2H-pyran is used to synthesize 2-(4-lithiophenoxy)-tetrahydro-2H-pyran, a precursor for organometallic reagents . The target compound’s nitro group could stabilize adjacent leaving groups, facilitating SNAr (nucleophilic aromatic substitution) reactions.
Physical Properties Molecular Weight and Solubility: The nitro group in the target compound increases polarity compared to non-nitrated analogs like 4-(4-Bromobenzyloxy)oxane . This may reduce solubility in nonpolar solvents but enhance crystallinity. Thermal Stability: The carboxamide in has a melting point of 202–206°C, while halogenated pyran derivatives (e.g., ) typically melt below 150°C. The nitro group in the target compound may raise its decomposition temperature due to increased resonance stabilization.
The nitro group adds explosive risk under extreme conditions, necessitating stringent safety protocols during synthesis.
Biological Activity
4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran, with the CAS number 2748609-64-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₁H₁₁BrClNO₄
- Molecular Weight : 336.56 g/mol
- Structure : The compound features a tetrahydropyran ring substituted with a bromo-chloro-nitrophenoxy moiety, which is critical for its biological activity.
Antioxidant Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antioxidant properties. For instance, compounds derived from similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.
| Compound | Total Antioxidant Capacity (µmol Trolox equivalent/µmol tested) |
|---|---|
| 5d | 0.74 ± 0.03 |
| Curcumin | 6.53 ± 0.25 |
This suggests that modifications to the phenoxy group can enhance antioxidant capabilities, potentially making this compound useful in neuroprotective strategies against oxidative damage .
Neuroprotective Effects
In vitro studies have shown that derivatives of this compound can inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease. The IC50 values for Aβ aggregation inhibition were reported as follows:
| Compound | Aβ1–42 IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|
| 5d | 0.74 ± 0.03 | 76% |
| Curcumin | 6.53 ± 0.25 | 44% |
These findings indicate that compounds like this compound may serve as effective agents in reducing neurodegeneration associated with Alzheimer's disease by preventing Aβ aggregation .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes relevant to neurodegenerative diseases:
- BACE-1 Inhibition : BACE-1 is crucial for Aβ production; compounds similar to this tetrahydropyran derivative have shown submicromolar inhibition levels.
| Compound | BACE-1 IC50 (μM) |
|---|---|
| 5c | 0.38 |
| 5d | 0.44 |
These results suggest that this class of compounds could be leveraged in the development of treatments targeting Alzheimer's disease through dual mechanisms: reducing Aβ production and aggregation .
Case Studies
-
Neurotoxicity Assays : In vitro assays using neuronal cell lines (e.g., SH-SY5Y) demonstrated that certain derivatives exhibited low cytotoxicity, indicating favorable safety profiles for potential therapeutic use.
- Cytotoxicity IC50 Values :
| Compound | SH-SY5Y Cytotoxicity IC50 (μM) |
|----------|-------------------------------|
| 5c | 36.28 |
| 5d | 71.06 |
- Cytotoxicity IC50 Values :
- Metal Chelation : Compounds related to this tetrahydropyran derivative have shown promising metal-chelating properties, which can mitigate metal-induced oxidative stress in neuronal cells, further supporting their neuroprotective potential .
Q & A
Q. What are the key considerations for synthesizing 4-(5-Bromo-4-chloro-2-nitrophenoxy)tetrahydro-2H-pyran with high stereochemical purity?
Stereochemical control during synthesis requires careful selection of catalysts and reaction conditions. For example, copper(II)–bisphosphine catalysts (e.g., L3 ligands) have been used to achieve diastereoselectivity in tetrahydropyran derivatives by modulating steric and electronic effects . Reaction parameters such as temperature, solvent polarity, and substrate pre-functionalization (e.g., bromo and nitro groups) influence the stability of intermediates. Purification via column chromatography or recrystallization, followed by NMR analysis (e.g., H and C coupling constants), is critical for confirming stereochemistry .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
H NMR is essential for identifying coupling patterns (e.g., axial-equatorial proton splitting in the tetrahydropyran ring) and substituent effects. For instance, nitro and bromo groups deshield adjacent protons, shifting signals downfield. C NMR helps assign carbons adjacent to electronegative substituents (e.g., Cl, Br) and confirms the tetrahydropyran ring connectivity. Advanced 2D techniques (COSY, HSQC) resolve overlapping signals in complex mixtures .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Cell-based assays (e.g., anti-inflammatory COX-2 inhibition or cytotoxicity in HeLa cells) are common. For example, tetrahydropyran derivatives with nitro and halogen groups have shown activity in enzyme inhibition studies. Dose-response curves (IC values) and selectivity indices against non-target cells should be established using standardized protocols .
Advanced Research Questions
Q. How can computational methods predict the environmental fate of this compound?
Tools like EPI Suite or OPERA can estimate physicochemical properties (logP, biodegradability) and environmental partitioning. Molecular dynamics simulations model interactions with soil organic matter or aqueous matrices. Experimental validation via OECD 301/302 biodegradation tests or LC-MS/MS tracking of transformation products (e.g., dehalogenated metabolites) is recommended .
Q. What strategies optimize reaction yields in the presence of competing substituents (Br, Cl, NO2_22)?
Competitive electron-withdrawing effects may hinder nucleophilic substitution. Strategies include:
Q. How can LC-MS/MS methods be validated for quantifying trace impurities?
Validation follows ICH Q2(R1) guidelines:
Q. What mechanistic insights can DFT calculations provide for its reactivity?
Density Functional Theory (DFT) models transition states for key reactions (e.g., SNAr or radical pathways). Fukui indices identify electrophilic/nucleophilic sites, while HOMO-LUMO gaps predict stability under oxidative conditions. Compare computed H NMR shifts with experimental data to validate intermediates .
Q. How do steric effects influence diastereomer formation in the tetrahydropyran ring?
Steric hindrance from substituents (e.g., bromo at C5) favors axial or equatorial orientations. NOESY correlations map spatial proximity between protons, while X-ray crystallography provides definitive proof of ring puckering (e.g., chair vs. boat conformations) .
Methodological Challenges & Contradictions
Q. How to resolve discrepancies in reported NMR data for similar compounds?
Discrepancies may arise from solvent effects (CDCl vs. DMSO-d) or impurities. Cross-validate with high-resolution MS and replicate experiments under standardized conditions. Public databases (NIST Chemistry WebBook) provide reference spectra for comparison .
Q. What experimental designs mitigate batch-to-batch variability in synthesis?
- DoE (Design of Experiments) : Optimize variables (catalyst loading, temperature) via response surface methodology.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman for real-time monitoring.
- Stability studies : Assess intermediates under varying pH and humidity to identify degradation pathways .
Theoretical & Conceptual Frameworks
Q. How to link research on this compound to broader organocatalysis theories?
Hypothesize its role as a chiral auxiliary in asymmetric catalysis. Test enantioselective alkylation or cycloaddition reactions, referencing Evans’ work on oxazolidinones or List’s organocatalytic cycles. Theoretical models (e.g., Curtin-Hammett principle) explain selectivity outcomes .
Q. What ecological risk assessment frameworks apply to halogenated tetrahydropyrans?
Adapt the EPA’s ECO-SAR model to predict acute/chronic toxicity in aquatic species. Combine QSAR predictions with mesocosm studies measuring bioaccumulation in algae or Daphnia magna. Prioritize metabolites flagged by in silico tools (e.g., Meteor Nexus) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
